(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride
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Description
(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride, also known as AET, is a chemical compound that belongs to the family of phenylethanolamines. It is a chiral molecule that exists as two enantiomers, (R)-AET and (S)-AET.
Scientific Research Applications
Pharmaceutical Intermediate Synthesis :
- (R)-Carnitine and (R)-4-Amino-3-hydroxybutyric Acid, which are biologically active γ-amino-β-hydroxy amino acids, can be synthesized using intermediates derived from similar compounds. This is significant for pharmaceutical applications, particularly in metabolic and neurological treatments (Song, Lee, Kim, & Choi, 1997).
Anticancer Evaluation :
- The synthesis of derivatives through combinatorial chemistry, closely related to the structure of interest, shows potential in anticancer applications. For instance, derivatives of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one were synthesized and showed significant potency against human breast cancer cell lines (Patravale et al., 2014).
Biocatalysis and Enantioselective Synthesis :
- Biocatalytic processes can efficiently synthesize optically pure compounds, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, using recombinant Escherichia coli cells. This method has high enantioselectivity and potential for scalability in pharmaceutical applications (Chen, Xia, Liu, & Wang, 2019).
Radiosynthesis for Metabolism Studies :
- Radiosynthesis, a technique relevant in studying the metabolism and mode of action of compounds, can produce high specific activity compounds. Similar methodologies can be applied to (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride for metabolic studies (Latli & Casida, 1995).
Analytical Chemistry and Spectroscopy :
- Spectroscopic techniques like NMR and IR spectroscopy are essential in characterizing the structure and properties of similar compounds, which can be applied in various analytical and research settings (Percino & Chapela, 2000).
Catalysis in Organic Synthesis :
- Chiral ligands derived from similar structures are used in asymmetric synthesis, indicating potential applications of this compound in stereoselective catalytic processes (Bolm, Zani, Rudolph, & Schiffers, 2004).
Material Science and Polymers :
- Compounds structurally related to this compound are used in the preparation of materials with specific properties, such as liquid crystalline behavior, which has implications in material science and technology (Hosseini & Hoshangi, 2015).
properties
IUPAC Name |
(2R)-2-amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDTVARGZDKHFK-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(C=C1)[C@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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